molecular formula C7H12O4 B063367 4-(Hydroxymethyl)oxane-4-carboxylic acid CAS No. 193022-99-0

4-(Hydroxymethyl)oxane-4-carboxylic acid

Cat. No. B063367
Key on ui cas rn: 193022-99-0
M. Wt: 160.17 g/mol
InChI Key: DJYUEJBTYMHEGJ-UHFFFAOYSA-N
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Patent
US05932595

Procedure details

Lithium diisopropylamide was prepared by the addition of 2.45M N-butyl lithium (16.5 mL) in hexanes to a solution diisopropylamine (5.80 mL, 41.4 mmmol) in tetrahydrofuran (40 mL) at 0° C. with stirring for 20 minutes. Then a solution of tetrahydropyran-4-carboxylic acid (2.5 g, 19.2 mmol) in tetrahydrofuran (10 mL) was added to the solution of lithium diisopropylamide over 15 minutes to form a slurry, followed by hexamethylphosphoramide (2 mL). The resulting solution was stirred for 25 minutes, then immediately warmed to room temperature after a stream of gaseous formaldehyde (prepared by heating 4 g of paraformaldehyde at 175-200° C. over 5-10 minutes) was passed through the solution. The slurry was carefully concentrated at ambient temperature, acidified to pH 3 with 8M hydrochloric acid, saturated with solid sodium chloride, and extracted with ethyl acetate (8×100 mL). The combined organic layers were dried over magnesium sulfate, concentrated in vacuo. Chromatography over silica gel (80 g), and eluting with 10% methanol/methylene chloride, yielded 4-(hydroxymethyl)tetrahydropyran-4-carboxylic acid as a white solid (1.80 g, 58%). mp 113.7-115° C.; IR (KBr) 3420 (br), 1724 cm-1, 1HNMR (DMSO-d6) δ 1.43 (ddd, J=13.5, 11.0, 4.4 Hz, 2H), 1.85 (dm, J=13.4 Hz, 2H), 3.37 (td, J=11.3, 3.0 Hz, 2H), 3.43 (s, 2H), 3.71 (dt, J=11.6, 3.9 Hz, 2H), 4.81 (br, s, 1H); 12.24 (s, 1H); 13CNMR (DMSO-d6) δ 30.42 (t), 46.38 (s), 64.35 (t), 68.15 (t), 69.02 (t), 176.08 (s); HRMS Calcd. for C7H12O4 : 160.0735. Found: 160.0731. Anal. Calcd. for C7H12O3 : C, 52.49; H, 7.55. Found: C, 52.50; H, 7.62.
[Compound]
Name
N-butyl lithium
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[O:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=[O:15])[CH2:10][CH2:9]1.C([N-]C(C)C)(C)C.[Li+:24].[CH2:25]=[O:26]>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[CH:1]([N-:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[Li+:24].[OH:26][CH2:25][C:11]1([C:14]([OH:16])=[O:15])[CH2:12][CH2:13][O:8][CH2:9][CH2:10]1 |f:2.3,7.8|

Inputs

Step One
Name
N-butyl lithium
Quantity
16.5 mL
Type
reactant
Smiles
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
O1CCC(CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a slurry
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 25 minutes
Duration
25 min
CONCENTRATION
Type
CONCENTRATION
Details
The slurry was carefully concentrated at ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (8×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Chromatography over silica gel (80 g), and eluting with 10% methanol/methylene chloride

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Type
product
Smiles
OCC1(CCOCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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